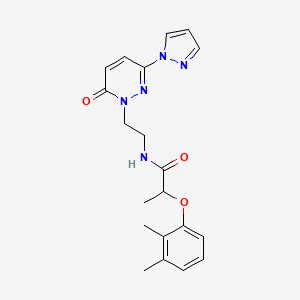
6-(4-(3-chlorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(3-chlorophenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H15ClN4O2 and its molecular weight is 318.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Pyrimido[4,5-c]Pyridazine and s-Triazolo Derivatives : The compound has been used in the synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives, showcasing its versatility in creating diverse chemical structures (Abdel Moneam, 2004).
Formation of Pyridazine Derivatives : Utilization in the formation of a variety of new pyrimidopyridazines, which demonstrates its potential in expanding chemical libraries (El-Gaby et al., 2003).
Crystal Structure and Physical Properties
Crystal Structure Analysis : Investigation of the crystal structure of related compounds helps understand the molecular conformations and interactions, crucial for designing new materials or drugs (Aydın et al., 2012).
Molecular Geometry and Interactions : Understanding the molecular geometry and interaction within crystals formed by similar compounds contributes to the field of materials science and drug design (Sallam et al., 2021).
Bioactivity and Pharmaceutical Applications
Antimicrobial Activity : Some derivatives have shown promise in antimicrobial activity, indicating potential for development into antibacterial and antifungal agents (Bhatt et al., 2016).
Anti-Inflammatory Properties : Certain derivatives have been explored for their anti-inflammatory activity, which could lead to new treatments for inflammation-related conditions (Refaat et al., 2007).
Antinociceptive Agents : Research into arylpiperazinylalkylpyridazinones related to the compound has suggested potential as potent antinociceptive agents, offering avenues for pain management research (Cesari et al., 2006).
Anti-Diabetic Drug Development : Some triazolo-pyridazine-6-yl-substituted piperazines, related to the compound, have been evaluated for anti-diabetic properties, indicating potential use in diabetes treatment (Bindu et al., 2019).
Glucan Synthase Inhibitors : Derivatives have been investigated as glucan synthase inhibitors, relevant for developing treatments against fungal infections (Ting et al., 2011).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Studies on related pyridazines suggest their use as corrosion inhibitors, an important application in materials science (Zarrouk et al., 2012).
作用機序
Target of Action
Related compounds such as 1-(3-chlorophenyl)piperazine have been shown to interact with serotonin receptors .
Mode of Action
It is suggested that related compounds may act as agonists at certain serotonin receptors .
Biochemical Pathways
Related compounds have been shown to influence serotonin signaling pathways .
Result of Action
Related compounds have been shown to influence serotonin signaling, which can have various effects on mood and behavior .
特性
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-11-2-1-3-12(10-11)19-6-8-20(9-7-19)15(22)13-4-5-14(21)18-17-13/h1-5,10H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQDDXNCRKQALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)
![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2473578.png)
![6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2473580.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)




![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine dihydrochloride](/img/structure/B2473591.png)


